molecular formula C21H23N3O B12878320 Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- CAS No. 33161-88-5

Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl-

Cat. No.: B12878320
CAS No.: 33161-88-5
M. Wt: 333.4 g/mol
InChI Key: BNDMBTLTLIEVKV-UHFFFAOYSA-N
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Description

Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- is a chemical compound that belongs to the class of piperazines and oxazoles It is characterized by the presence of a piperazine ring substituted with a 4,5-diphenyl-2-oxazolyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- typically involves the reaction of 4,5-diphenyl-2-oxazole with a piperazine derivative. One common method includes the use of 2-(halomethyl)-4,5-diphenyloxazoles as reactive intermediates, which can undergo substitution reactions with piperazine to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the oxidation state of the functional groups.

Scientific Research Applications

Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to affect the activity of certain enzymes and receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- include:

Uniqueness

What sets Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- apart from similar compounds is its unique combination of the piperazine and oxazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

33161-88-5

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]-4,5-diphenyl-1,3-oxazole

InChI

InChI=1S/C21H23N3O/c1-23-12-14-24(15-13-23)16-19-22-20(17-8-4-2-5-9-17)21(25-19)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3

InChI Key

BNDMBTLTLIEVKV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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